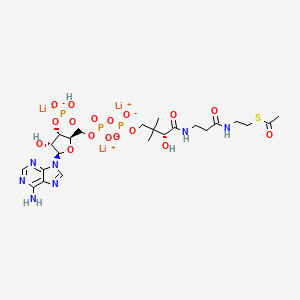
N-pyridin-2-yl-benzene-1,4-diamine
Vue d'ensemble
Description
“N-pyridin-2-yl-benzene-1,4-diamine” is an organic intermediate . It belongs to the class of pyridine-based ligands . Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, allowing them to form stable complexes with various metals .
Synthesis Analysis
The compound can be synthesized in one step from 4,4’-bipyridylamine and 1,4-dibromobenzene . In a study by Chen et al., the (6E,7E)-N1,N4-bis((pyridin-2-yl)methylene)benzene-1,4-diamine ligand was prepared to synthesize the corresponding pyridine imine metal complexes with iron, cobalt, and nickel .Molecular Structure Analysis
The molecule adopts a non-planar conformation with an E configuration at the two partially double exo C-N bonds of the 2-pyridylamine units . In the crystal, these self-complementary units are N-H…N hydrogen bonded via a cyclic R2^2(8) motif, creating tapes of molecules extending along [010] .Chemical Reactions Analysis
The compound has been used to synthesize corresponding pyridine imine metal complexes with iron, cobalt, and nickel . These complexes have shown moderate catalytic activity for ethylene oligomerization .Applications De Recherche Scientifique
Crystal Structure and Spectroscopic Properties
N-pyridin-2-yl-benzene-1,4-diamine has been extensively studied for its crystal structure and spectroscopic properties. For instance, its derivatives were examined for their crystal structure, showing that these compounds can crystallize in specific space groups with unique intermolecular interactions. Additionally, spectroscopic characterizations such as IR, UV-Vis, and NMR spectroscopy have been employed to elucidate structural details of these compounds and their complexes (Kolev et al., 2009; Marjani et al., 2009).
Catalytic and Polymerization Applications
The compound has been utilized in the synthesis of nickel complexes, which showed good catalytic activity in ethylene oligomerization, indicating its potential in industrial applications. The influence of catalyst structure on performance was also highlighted, suggesting its importance in designing effective catalysts (Chen et al., 2019).
Molecular Synthesis and Functionalization
This compound has been used in molecular synthesis, where its functionalization was achieved through reactions like nucleophilic aromatic substitution. This demonstrates the compound's versatility in creating various chemical entities for different applications (Zinad et al., 2018).
Vibrational and Conformational Analysis
Studies on the vibrational and conformational aspects of this compound derivatives have been conducted to understand their stable structures and spectral frequencies. Such analyses are crucial in determining the physical and chemical properties of the compound (Subashchandrabose et al., 2013).
Metal-Organic Frameworks and Coordination Compounds
The compound forms the basis for various metal-organic frameworks and coordination compounds, demonstrating its utility in constructing complex molecular architectures. These structures are characterized by unique intermolecular interactions like hydrogen bonding and π-π stacking, which are significant in materials science (Wu et al., 2013).
Mécanisme D'action
Target of Action
N-pyridin-2-yl-benzene-1,4-diamine, also known as N1,N4-bis(pyridin-2-yl)methylene)benzene-1,4-diamine , is an organic intermediate that belongs to the pyridine-based ligand group . It can form stable complexes with various metals, making it one of the most widely used chelating ligands in coordination chemistry .
Mode of Action
The compound interacts with its targets, primarily metals, through its σ-electron-donating and π-electron-accepting abilities . This interaction results in the formation of stable complexes. For instance, it has been used to synthesize corresponding pyridine imine metal complexes with iron, cobalt, and nickel .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a ligand in metal complexes. These complexes have been shown to exhibit moderate catalytic activity, influencing processes such as ethylene oligomerization .
Result of Action
The result of this compound’s action is primarily observed in its role as a catalyst when it forms complexes with metals. For example, when activated with a cocatalyst, the metal complexes of this compound exhibited moderate catalytic activity, with the oligomer products being mainly 1-butene .
Propriétés
IUPAC Name |
4-N-pyridin-2-ylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGDUYPRRWGWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438866 | |
| Record name | N-pyridin-2-yl-benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863221-45-8, 192217-97-3 | |
| Record name | N-pyridin-2-yl-benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(pyridin-2-yl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B3021546.png)
![tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride](/img/structure/B3021547.png)








